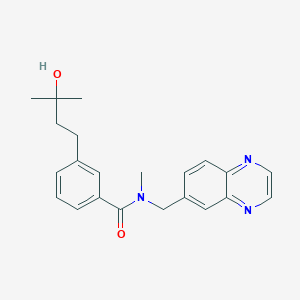

![molecular formula C16H16ClN3O2S B5513545 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azomethine derivatives related to the mentioned compound involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol. This process is optimized for the production of substances with high purity (>95%), as confirmed by HPLC analysis (С. Чиряпкин et al., 2021). The synthesis pathway and the optimization of conditions are crucial for obtaining compounds with specific pharmacological properties.

Molecular Structure Analysis

Molecular structure analysis reveals the significance of the thiophene core in the compound, which is crucial for its biological activity. The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, showcases intra- and intermolecular hydrogen bonds stabilizing the structure (Vasu et al., 2004).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including condensation with benzylidenemalononitriles and acetylenic esters, leading to the formation of novel derivatives. These reactions are influenced by the substituents present in the compound, affecting its reactivity and the formation of products with different biological activities (A. S. Youssef, 2009).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are influenced by the compound's molecular structure. For example, polymides derived from related compounds exhibit high thermal stability and solubility in organic solvents, indicating the potential for diverse applications in materials science (Y. Imai et al., 1984).

Chemical Properties Analysis

The chemical properties of the compound, such as its reactivity towards different reagents and the ability to form stable derivatives, highlight its potential in synthesizing biologically active molecules. Novel thiophene derivatives synthesized from related compounds have shown antibacterial and antifungal activities, underscoring the importance of the thiophene moiety in medicinal chemistry applications (M. Arora et al., 2013).

Aplicaciones Científicas De Investigación

Novel Tandem Transformations

Research on the novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, including compounds structurally similar to 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has contributed to the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[2,3-d][1,3]oxazin-4-ones. These compounds have been synthesized and used in anionic domino reactions to yield various heterocyclic structures, indicating a broad potential for synthetic and medicinal chemistry applications (Pokhodylo et al., 2010).

Heterocyclic Synthesis

The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through reactions with various reagents has demonstrated the potential for creating new antibiotic and antibacterial drugs. This showcases the compound's utility in developing novel pharmaceuticals with significant biological activity (Ahmed, 2007).

Biological Activity of Azomethine Derivatives

Azomethine derivatives of a similar compound have been studied for their cytostatic, antitubercular, and anti-inflammatory activities. These findings underscore the compound's relevance in pharmaceutical research, particularly in the development of new therapeutics for various diseases (Chiriapkin et al., 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including those structurally related to the compound , has been explored for its efficiency in producing heterocyclic compounds. This method underscores the compound's versatility in rapid and efficient chemical synthesis (Abdalha et al., 2011).

Anticonvulsant Enaminones

The study of anticonvulsant enaminones related to the compound highlights its potential application in the development of new therapeutics for epilepsy. The research into the crystal structures and hydrogen bonding of these compounds provides insights into their pharmacological properties and the design of new drugs (Kubicki et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-9-5-7-10(8-6-9)19-16(22)20-15-13(14(18)21)11-3-1-2-4-12(11)23-15/h5-8H,1-4H2,(H2,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABIPFFYVRHDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)